N-(4-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or acetic acid, and the reaction temperature is maintained between 80-120°C .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-assisted synthesis, which significantly reduces reaction time and increases yield . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired triazolopyrimidine derivative in high yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(4-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other enzymes involved in cancer progression.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes, such as CDKs . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity. This leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[4,3-a]pyrimidine: Shares a similar triazole ring structure and exhibits comparable pharmacological properties.
Uniqueness
N-(4-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets . This makes it a valuable compound for the development of targeted therapies in cancer treatment.
Properties
Molecular Formula |
C20H18ClN5O |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18ClN5O/c1-12-3-5-14(6-4-12)18-17(13(2)24-20-22-11-23-26(18)20)19(27)25-16-9-7-15(21)8-10-16/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI Key |
LEPGFLCQTBUSRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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